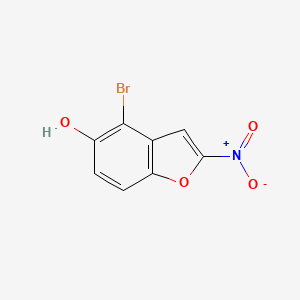
4-Bromo-2-nitro-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-nitrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrobenzofuran-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-nitrobenzofuran, followed by hydroxylation at the 5-position. The reaction conditions often involve the use of bromine in acetic acid or dichloromethane at controlled temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Investigating its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzofuran-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
2-Nitrobenzofuran: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and reactivity.
4-Bromo-2-nitrobenzofuran: Similar structure but without the hydroxyl group, affecting its solubility and biological activity.
5-Bromo-2-nitrobenzofuran: Bromine at a different position, leading to variations in chemical behavior and applications.
Uniqueness: 4-Bromo-2-nitrobenzofuran-5-ol is unique due to the presence of all three functional groups (bromine, nitro, and hydroxyl) in specific positions, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
56897-47-3 |
|---|---|
Molecular Formula |
C8H4BrNO4 |
Molecular Weight |
258.03 g/mol |
IUPAC Name |
4-bromo-2-nitro-1-benzofuran-5-ol |
InChI |
InChI=1S/C8H4BrNO4/c9-8-4-3-7(10(12)13)14-6(4)2-1-5(8)11/h1-3,11H |
InChI Key |
RXKNEJLHRAGCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)[N+](=O)[O-])C(=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


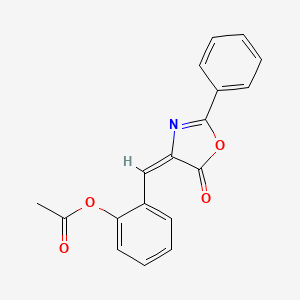

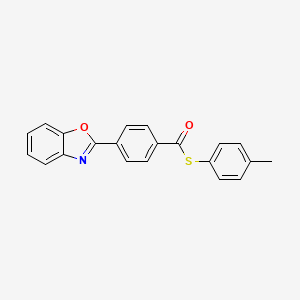

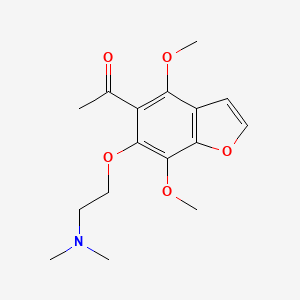
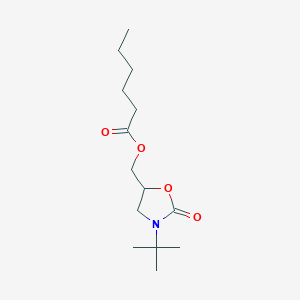
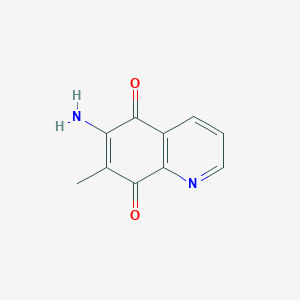
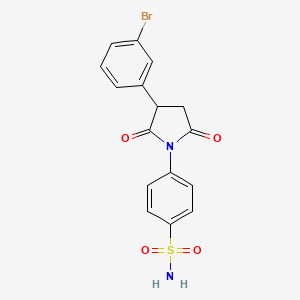

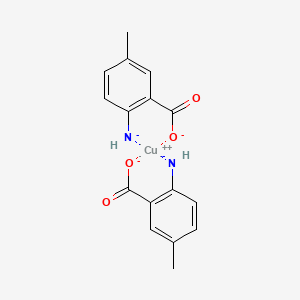
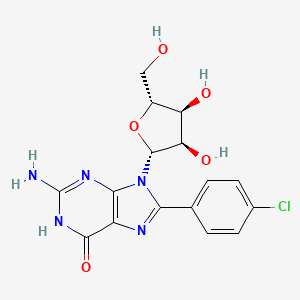
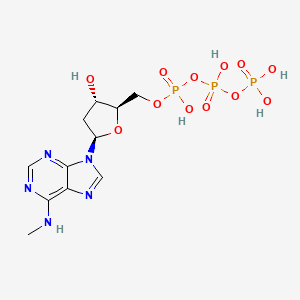
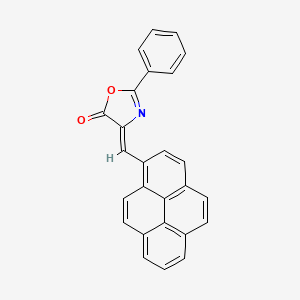
![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
